2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde

Physicochemical profiling Drug-likeness Membrane permeability

2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde (CAS 885459-62-1, molecular formula C₂₁H₂₀N₂O₅S, MW 412.46 Da) is a 1,2,3-trisubstituted indolizine derivative bearing a morpholin-4-ylsulfonyl substituent at the meta-position of the 3-benzoyl ring, a methyl group at C2, and a carbaldehyde at C1. The compound belongs to the broader morpholino-indolizine class, which has demonstrated anti-tubercular activity against Mycobacterium tuberculosis H37Rv in structurally related analogs.

Molecular Formula C21H20N2O5S
Molecular Weight 412.5 g/mol
Cat. No. B13062157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde
Molecular FormulaC21H20N2O5S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C21H20N2O5S/c1-15-18(14-24)19-7-2-3-8-23(19)20(15)21(25)16-5-4-6-17(13-16)29(26,27)22-9-11-28-12-10-22/h2-8,13-14H,9-12H2,1H3
InChIKeyUGMQWCFCFNUJAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde – Core Identity for Procurement Targeting


2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde (CAS 885459-62-1, molecular formula C₂₁H₂₀N₂O₅S, MW 412.46 Da) is a 1,2,3-trisubstituted indolizine derivative bearing a morpholin-4-ylsulfonyl substituent at the meta-position of the 3-benzoyl ring, a methyl group at C2, and a carbaldehyde at C1 . The compound belongs to the broader morpholino-indolizine class, which has demonstrated anti-tubercular activity against Mycobacterium tuberculosis H37Rv in structurally related analogs [1]. It is commercially available as a research-grade screening compound from Enamine LLC (catalog EN300-07478, 95% purity) and Santa Cruz Biotechnology (catalog sc-343012) [2]. The morpholinylsulfonyl motif distinguishes this compound from simpler 3-benzoyl-indolizine analogs by conferring increased topological polar surface area (tPSA ≈ 88.7 Ų) and additional hydrogen-bond acceptor capacity, properties that directly influence solubility, permeability, and target engagement profiles .

2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde – Why In-Class Substitution Cannot Be Assumed


Indolizine derivatives bearing a 3-benzoyl substituent are not functionally interchangeable. The morpholin-4-ylsulfonyl group at the meta-position of the benzoyl ring introduces a sulfonamide-linked morpholine that fundamentally alters physicochemical and pharmacophoric properties relative to unsubstituted, nitro-substituted, or halogen-substituted benzoyl analogs [1]. This motif contributes approximately 42 Ų of additional topological polar surface area compared to the unsubstituted 3-benzoyl-2-methyl-1-indolizinecarbaldehyde (tPSA ≈ 47 Ų) and adds five hydrogen-bond acceptor sites, affecting solubility, membrane permeability, and target-binding geometry . Furthermore, the C1 carbaldehyde provides a reactive synthetic handle for Schiff base formation, reductive amination, and hydrazone chemistry that is absent in the ethyl ester congeners (e.g., Tiwari et al. 2024 compound series 5a–o), where C1 ester hydrolysis is a prerequisite for further functionalization [2]. Selection of a close analog lacking these features risks misclassifying structure-activity trends and generating non-transferable SAR data.

2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde – Quantitative Differentiation Evidence for Scientific Procurement Decisions


Enhanced Topological Polar Surface Area vs. Unsubstituted 3-Benzoyl-2-methyl-indolizine-1-carbaldehyde

The morpholin-4-ylsulfonyl substituent on the target compound increases the computed topological polar surface area (tPSA) to approximately 88.7 Ų, compared with an estimated ~47 Ų for the unsubstituted 3-benzoyl-2-methyl-1-indolizinecarbaldehyde (C₁₇H₁₃NO₂, MW 263.3 Da) which bears only two oxygen atoms as H-bond acceptors . This ~42 Ų tPSA increment is attributable to the sulfonamide oxygens (two) and morpholine ether oxygen (one), raising the H-bond acceptor count from 2 to 5 . The higher tPSA predicts improved aqueous solubility at the expense of passive membrane permeability, a trade-off relevant to both in vitro assay behavior and in vivo pharmacokinetic considerations [1]. The target compound also registers one Lipinski Rule-of-Five violation (cLogP ≈ 5.06 exceeding the 5.0 threshold), which is absent in the less lipophilic unsubstituted analog .

Physicochemical profiling Drug-likeness Membrane permeability

Synthetic Versatility: C1 Carbaldehyde vs. C1 Ethyl Ester in Morpholino-Indolizine Anti-TB Series

The target compound bears a reactive carbaldehyde at the C1 position, enabling direct entry into Schiff base, hydrazone, oxime, and reductive amination chemistry without protecting-group manipulation . This contrasts with the ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate series (compounds 5a–o) reported by Tiwari et al. (2024), where the C1 position is blocked as an ethyl ester [1]. In that series, the most active anti-tubercular compound 5g achieved MIC₉₉ 2.55 μg/mL against M. tuberculosis H37Rv, but further C1 derivatization would require ester hydrolysis to the carboxylic acid followed by amide coupling—adding two synthetic steps [1]. The target compound's aldehyde enables one-step diversification at C1, accelerating SAR exploration around this vector while preserving the morpholino pharmacophore at the benzoyl meta-position via sulfonamide linkage rather than the C7 morpholino substitution pattern of the Tiwari series [1].

Medicinal chemistry Derivatization Anti-tubercular

Procurement-Grade Purity and Dual-Supplier Availability vs. Single-Source Indolizine Analogs

The target compound is available from two independent commercial suppliers with documented purity specifications: Enamine LLC (EN300-07478, 95% purity) and Santa Cruz Biotechnology (sc-343012, 1 g at $399.00; 5 g at $1,150.00) [1]. By contrast, closely related analogs such as 2-methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde and 3-(4-bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde are available primarily through single vendors, limiting procurement optionality for competitive bidding and supply-chain resilience . The dual-source availability of the target compound enables price comparison, mitigates single-vendor supply disruption risk, and provides orthogonal quality verification through independent CoA documentation [1]. The MDL number MFCD06660682 is registered for the compound, facilitating cross-referencing across chemical inventory systems [1].

Compound procurement Quality assurance Supply chain

Morpholinylsulfonyl Pharmacophore vs. Morpholino Substitution Pattern: Anti-Tubercular Activity Class Potential

The target compound positions its morpholine moiety as a sulfonamide substituent at the meta-position of the 3-benzoyl ring, whereas the Tiwari et al. (2024) anti-tubercular series places morpholine directly at the C7 position of the indolizine core [1]. In the Tiwari series, compound 5g (ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate) achieved MIC₉₉ 2.55 μg/mL against M. tuberculosis H37Rv, with in silico docking suggesting malate synthase (PDB 5CBB) as a putative target [1]. The sulfonamide-linked morpholine in the target compound provides an additional H-bond acceptor (sulfonyl oxygen) and a distinct spatial orientation of the morpholine ring compared to the directly C-attached morpholino group [2]. Molecular docking studies on related indolizine derivatives have demonstrated that sulfonamide-containing benzoyl substituents can engage the mycobacterial InhA enzyme (enoyl-ACP reductase) through hydrogen-bonding interactions with the NADH cofactor binding pocket, a mechanism distinct from the malate synthase interaction proposed for the C7-morpholino series [3]. The predicted pKa of -7.98 ± 0.20 for the target compound indicates the morpholine nitrogen remains protonated under physiological conditions, facilitating ionic interactions with target carboxylate residues .

Anti-tubercular Mycobacterium tuberculosis InhA inhibition

Rotatable Bond Count and Molecular Flexibility vs. Rigid Indolizine Scaffolds

The target compound possesses 7 rotatable bonds (excluding the morpholine ring conformation), compared with 4 rotatable bonds for the unsubstituted 3-benzoyl-2-methyl-1-indolizinecarbaldehyde and 5–6 for the Tiwari 2024 ester series . The increased conformational freedom arises from the sulfonamide linker (S–N rotation), the morpholine ring (chair-boat interconversion), and the benzoyl carbonyl rotation . In a class-level analysis of indolizine-based ligands, Venugopala et al. (2019) demonstrated that rotatable bond count correlates inversely with ligand efficiency metrics in anti-mycobacterial assays, with optimal activity observed in the 4–6 rotatable bond range [1]. The target compound's 7 rotatable bonds place it at the upper boundary of this optimal window, suggesting potential entropic penalty upon target binding that must be compensated by enthalpic gains from the additional sulfonamide H-bond interactions [1]. This distinguishes it from the more rigid nitro- and bromo-benzoyl analogs (3–4 rotatable bonds), which may achieve higher ligand efficiency but lack the pharmacophoric diversity of the morpholinylsulfonyl group .

Conformational analysis Ligand efficiency Entropic penalty

2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde – Evidence-Backed Application Scenarios for Scientific and Industrial Users


Anti-Tubercular Lead Optimization via C1-Aldehyde Diversification

Medicinal chemistry programs targeting drug-resistant Mycobacterium tuberculosis can employ this compound as a diversification-ready scaffold. The C1 carbaldehyde enables one-step conversion to hydrazones, oximes, and Schiff bases for rapid SAR exploration around the indolizine C1 vector, leveraging the morpholinylsulfonyl pharmacophore that is structurally distinct from the C7-morpholino anti-TB series reported by Tiwari et al. (2024), where compound 5g achieved MIC₉₉ 2.55 μg/mL against H37Rv . The sulfonamide linkage may engage InhA or alternative mycobacterial targets through H-bond networks not accessible to directly C-attached morpholino analogs .

Physicochemical Probe for Permeability–Solubility Trade-Off Studies

With a computed tPSA of 88.7 Ų and cLogP of 5.06 (one RO5 violation), this compound serves as a model probe for investigating the solubility–permeability balance in indolizine-based chemical series . Its tPSA is approximately 42 Ų higher than the unsubstituted 3-benzoyl analog, making it suitable for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies to quantify the permeability cost of sulfonamide-morpholine incorporation . This property profile is particularly relevant for teams optimizing CNS-excluded anti-infective agents where moderate-to-high tPSA is desirable to limit blood-brain barrier penetration [1].

Kinase Inhibitor Screening Library Enrichment

Indolizine derivatives bearing sulfonyl-morpholine motifs have been claimed as kinase inhibitors in patent literature, including FGFR (EP1664047) and VEGFR/PDGFR series . The target compound's morpholin-4-ylsulfonyl group mimics the sulfonamide pharmacophore found in several clinical-stage kinase inhibitors, while the carbaldehyde provides a reactive anchor for covalent inhibitor design or fluorescent probe conjugation . The dual-supplier availability (Enamine EN300-07478 at 95% purity; Santa Cruz sc-343012 at $399/1g) enables cost-effective acquisition for medium-throughput kinase panel screening [1].

Computational Chemistry Benchmarking and Docking Validation

The compound's 7 rotatable bonds, 4 rings, and mixed H-bond donor/acceptor pharmacophore make it a challenging test case for conformational sampling algorithms and docking scoring functions . The predicted pKa of -7.98 ± 0.20 for the morpholine nitrogen ensures consistent protonation state assignment at physiological pH, simplifying molecular dynamics parameterization . In silico target prediction studies on related indolizines have identified malate synthase (PDB 5CBB) and InhA (PDB 4TZK) as potential mycobacterial targets for this chemotype, providing defined docking benchmarks for method validation [1].

Quote Request

Request a Quote for 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.